[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone
CAS No.: 170939-31-8
Cat. No.: VC4184170
Molecular Formula: C18H13Cl2NO
Molecular Weight: 330.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170939-31-8 |
|---|---|
| Molecular Formula | C18H13Cl2NO |
| Molecular Weight | 330.21 |
| IUPAC Name | [4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)18(22)16-10-21-9-15(16)14-7-6-13(19)8-17(14)20/h2-10,21H,1H3 |
| Standard InChI Key | RENZHLMGRORCKC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1H-pyrrole ring substituted at the 3-position with a (4-methylphenyl)methanone group and at the 4-position with a 2,4-dichlorophenyl moiety. The IUPAC name, 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone, reflects this substitution pattern. Key structural features include:
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Pyrrole ring: A five-membered aromatic heterocycle with one nitrogen atom, contributing to electron-rich properties.
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2,4-Dichlorophenyl group: Introduces electronegative chlorine atoms at ortho and para positions, enhancing lipophilicity and steric bulk.
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4-Methylbenzoyl group: A para-methyl-substituted aromatic ketone, influencing solubility and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃Cl₂NO | |
| Molecular Weight | 330.21 g/mol | |
| IUPAC Name | 4-(2,4-Dichlorophenyl)-1H-pyrrol-3-ylmethanone | |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl | |
| Solubility | Not fully characterized |
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹), C-Cl (~750 cm⁻¹), and N-H (~3400 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 330.21, with fragmentation patterns consistent with chlorine isotopes .
Synthesis and Optimization
Multi-Step Organic Synthesis
The compound is synthesized through sequential reactions, typically involving:
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Pyrrole Ring Formation:
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Substitution Reactions:
Table 2: Representative Synthetic Conditions
Catalytic Innovations
Recent advances highlight iron-catalyzed methods for analogous pyrrole derivatives, offering improved sustainability. Fe(ClO₄)₃·H₂O in toluene/acetic acid (1:1) at 50°C facilitates cyclization with yields up to 69% .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity:
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Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungi: Inhibition of Candida albicans growth at 16–64 µg/mL.
Mechanistically, the 2,4-dichlorophenyl group disrupts microbial cell membranes, while the pyrrole ring interferes with DNA gyrase .
Agricultural Applications
As a fungicide prototype, it inhibits Botrytis cinerea spore germination (EC₅₀: 5.2 µM). The 4-methylbenzoyl moiety enhances leaf adhesion, prolonging field efficacy.
Applications in Drug Discovery
Lead Optimization
Structural analogs, such as 3,4-bis(4-methylbenzoyl)pyrrolidines, demonstrate enhanced pharmacokinetic profiles. For example, 1,1'-[5-(2,4-dichlorophenyl)-1-methyl-3,4-pyrrolidinediyl]bis[1-(4-methylphenyl)methanone] (CAS 1005270-68-7) shows improved oral bioavailability (%F = 45) in rodent models .
Prodrug Development
Ester derivatives (e.g., phosphate prodrugs) increase aqueous solubility (>5 mg/mL) while maintaining parent compound efficacy in vivo .
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s logP value of 3.8 predicts moderate bioaccumulation. Aquatic toxicity studies report LC₅₀ = 2.1 mg/L for Daphnia magna, necessitating careful wastewater management .
Regulatory Status
As of 2025, it remains classified as "For research use only" under FDA and EMA guidelines. Preclinical toxicity assessments note hepatotoxicity at >100 mg/kg/day in rats, underscoring the need for structural refinements .
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